

In-Depth Technical Guide to Cyprofuram (CAS Number: 69581-33-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyprofuram*

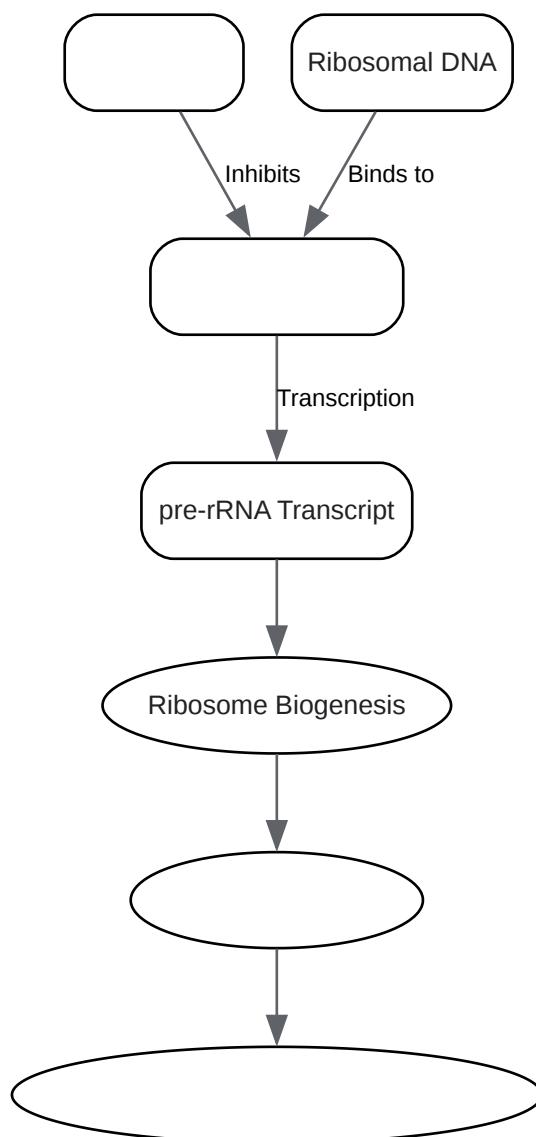
Cat. No.: *B166988*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprofuram, identified by CAS number 69581-33-5, is a systemic fungicide belonging to the acylamino acid class.^[1] Formerly used in agriculture to control Oomycete pathogens, it is now considered largely obsolete. This guide provides a comprehensive overview of its chemical properties, mechanism of action, fungicidal spectrum, and available technical data. Due to its status as an older agrochemical, detailed contemporary research is limited; however, this document consolidates the available information from historical records and analogous compounds to serve as a valuable technical resource.


Chemical and Physical Properties

Cyprofuram is chemically known as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.^[2] It is a tertiary amino compound characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a tetrahydrofuranone (γ -butyrolactone) moiety.^[3] The presence of multiple chiral centers in its structure results in stereoisomerism, though it was typically used as a racemic mixture.^[3]

Property	Value	Source
CAS Number	69581-33-5	[2]
Molecular Formula	C ₁₄ H ₁₄ CINO ₃	[2]
Molecular Weight	279.72 g/mol	[2]
IUPAC Name	(\pm)- α -[N-(3-Chlorophenyl)cyclopropanecarboxamido]- γ -butyrolactone	The Pesticide Manual
Synonyms	Vinicur, Stanza, SN 78314	[2]
Appearance	Solid (form may vary)	Generic Material Data
Solubility	Moderately soluble in water	[3]

Mechanism of Action

As an acylamino acid fungicide, **Cyprofuram**'s primary mode of action is the inhibition of RNA synthesis in susceptible fungi.[\[4\]](#) Specifically, this class of fungicides is known to target RNA polymerase I, a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#) By inhibiting this enzyme, **Cyprofuram** disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, cell death. This targeted action provides a specific biochemical pathway for its fungicidal activity against Oomycetes.[\[4\]](#)

[Click to download full resolution via product page](#)

Fig. 1: Proposed mechanism of action of **Cyprofuram**.

Fungicidal Spectrum and Application

Cyprofuram was developed for the preventive and curative control of diseases caused by air- and soil-borne Oomycetes. Its systemic properties allowed it to be absorbed and translocated within the plant, offering protection to new growth.

Target Pathogens:

- *Pythium ultimum* (causing seed and seedling decay)

- Phytophthora infestans (causing late blight in potatoes)
- Plasmopara viticola (causing downy mildew in grapevines - Note: some historical documents may contain the typographical error Plasmopara humuli)
- Bremia lactucae (causing downy mildew in lettuce)

Example Applications:

- Cotton
- Potatoes
- Grape Vines
- Lettuce

Synthesis and Manufacturing

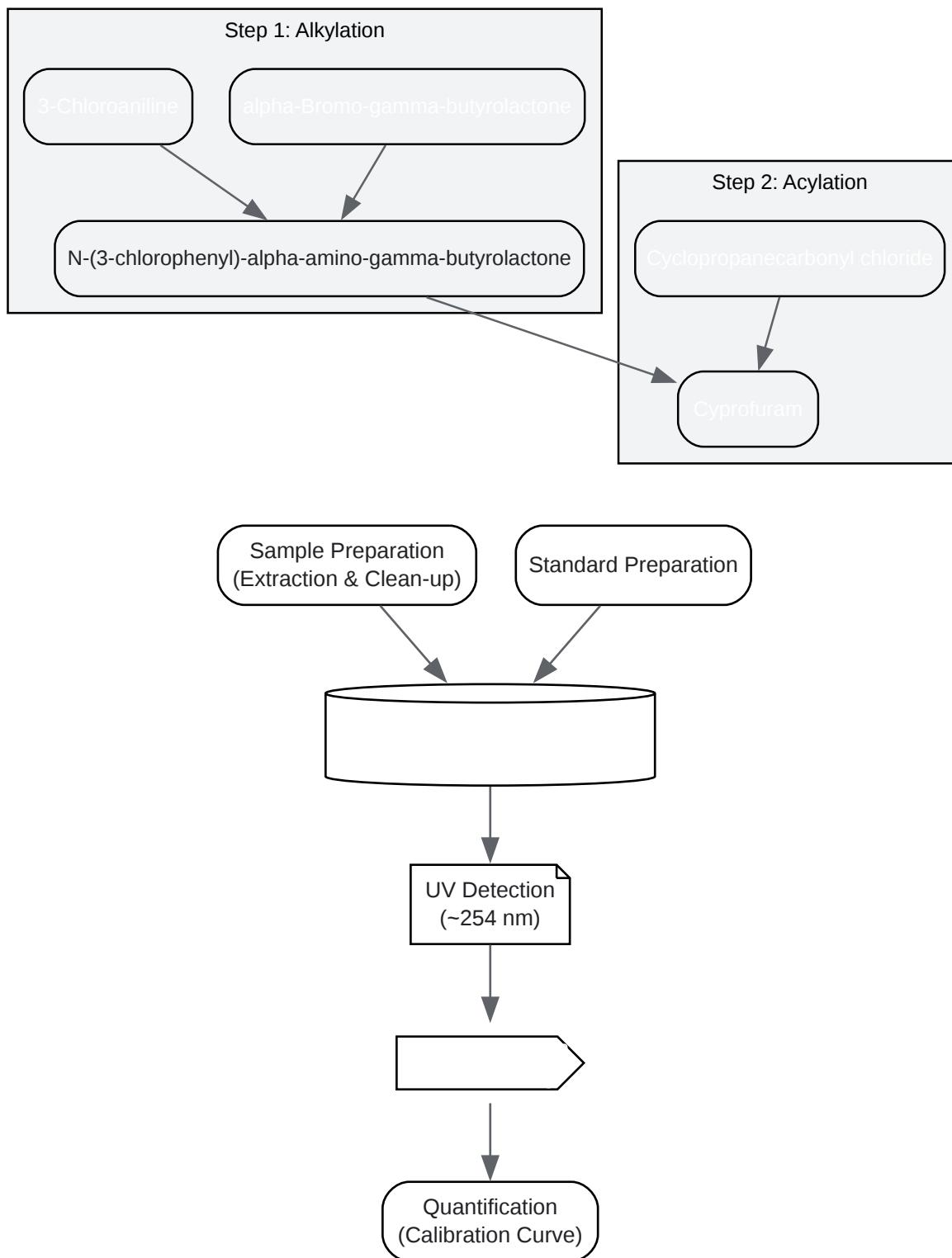
While a detailed, step-by-step industrial synthesis protocol for **Cyprofuram** is not publicly available, the general chemical pathway involves the coupling of a chlorinated aromatic acid derivative with a substituted aniline derivative.^[3] A plausible laboratory-scale synthesis is outlined below, based on common organic chemistry principles for analogous compounds.

Experimental Protocol: Proposed Synthesis of Cyprofuram

Objective: To synthesize N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.

Materials:

- 3-Chloroaniline
- α -Bromo- γ -butyrolactone
- Cyclopropanecarbonyl chloride


- A suitable base (e.g., triethylamine or potassium carbonate)
- An appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

- Step 1: Synthesis of N-(3-chlorophenyl)- α -amino- γ -butyrolactone.
 - In a round-bottom flask, dissolve 3-chloroaniline in the chosen solvent.
 - Add the base to the solution.
 - Slowly add α -bromo- γ -butyrolactone to the reaction mixture at room temperature.
 - Stir the reaction for a predetermined time (e.g., 12-24 hours) while monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography.
- Step 2: Acylation to form **Cyprofuram**.
 - Dissolve the purified product from Step 1 in a fresh solvent.
 - Add a base to the solution.
 - Slowly add cyclopropanecarbonyl chloride to the mixture, maintaining the temperature with an ice bath if the reaction is exothermic.
 - Stir the reaction until completion, as monitored by TLC.
 - Work up the reaction mixture by washing with water and brine.

- Dry the organic phase, concentrate, and purify the final product, **Cyprofuram**, by recrystallization or column chromatography.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a good yield.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acylamino acid chiral fungicides on toxic epigenetics in lambda DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cyprofuram (Ref: SN 78314) [sitem.herts.ac.uk]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Regulation of RNA Polymerase I Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factors that influence RNA polymerases I and II: To what extent is mechanism of action conserved? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Mechanisms in RNA Polymerase I Transcription of the Ribosomal RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The transcriptional activity of RNA polymerase I is a key determinant for the level of all ribosome components - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Cyprofuram (CAS Number: 69581-33-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166988#cyprofuram-cas-number-69581-33-5-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com